molecular formula C13H19ClN2O B055829 1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea CAS No. 118202-59-8

1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea

Cat. No.: B055829
CAS No.: 118202-59-8
M. Wt: 254.75 g/mol
InChI Key: LZYHJNCQMJNPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea (CAS 118202-59-8) is a synthetic urea derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key intermediate in the design and synthesis of novel targeted cancer therapeutics, particularly for the study of advanced hepatocellular carcinoma (HCC). Research Applications and Value: This compound is structurally related to Sorafenib, a first-line treatment for advanced HCC. Researchers utilize it as a critical building block for developing new 1,2,3-triazole-cored structures that incorporate aryl urea motifs. These novel analogs are investigated for their highly selective cytotoxicity toward the HepG2 hepatocellular carcinoma cell line. Studies suggest that such derivatives can exhibit promising anti-cancer activity while demonstrating significantly improved selectivity indexes—up to 4.4-fold superior to Sorafenib—thereby potentially reducing adverse effects on normal cells, such as human embryonal lung fibroblasts (MRC-5) . Mechanism of Action: While the precise mechanism of the parent compound may vary, designed derivatives incorporating this structural framework are known to function as multi-kinase inhibitors. They primarily target receptor tyrosine kinases (RTKs) associated with cell proliferation and angiogenesis, including B-Raf and VEGFR-2. Research indicates that optimized analogs can induce cell cycle arrest and promote apoptosis in cancer cells, sharing a similar mechanism of action with Sorafenib . Chemical Information: • CAS Number: 118202-59-8 • Molecular Formula: C 13 H 19 ClN 2 O • Molecular Weight: 254.76 g/mol • Purity: ≥95% • Storage: Sealed in dry, 2-8°C Note: This product is intended for Research Use Only and is not approved for human, therapeutic, or veterinary diagnosis and applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-13(2,3)10-4-6-11(7-5-10)16-12(17)15-9-8-14/h4-7H,8-9H2,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYHJNCQMJNPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152040
Record name 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118202-59-8
Record name 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118202598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 4-tert-Butylaniline with 2-Chloroethyl Isocyanate

This method involves the direct coupling of 4-tert-butylaniline and 2-chloroethyl isocyanate under controlled conditions. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbon of the isocyanate, forming the urea linkage.

Procedure :

  • Reagents :

    • 4-tert-Butylaniline (1 equiv)

    • 2-Chloroethyl isocyanate (1.1 equiv)

    • Triethylamine (1.2 equiv, base catalyst)

    • Tetrahydrofuran (THF, solvent)

  • Conditions :

    • Dissolve 4-tert-butylaniline in dry THF under nitrogen.

    • Add triethylamine to deprotonate the amine.

    • Cool the mixture to 0–5°C and add 2-chloroethyl isocyanate dropwise.

    • Stir at room temperature for 6–12 hours.

  • Work-Up :

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product via recrystallization (e.g., n-heptane/methyl tert-butyl ether).

Yield : 70–85%.
Key Advantage : Avoids hazardous reagents like phosgene, aligning with modern green chemistry principles.

Alternative Route Using 1,1′-Carbonyldiimidazole (CDI)

CDI serves as a safer alternative to phosgene for urea formation. This method is adapted from a patent describing the synthesis of carmustine intermediates.

Procedure :

  • Reagents :

    • 4-tert-Butylaniline (1 equiv)

    • 2-Chloroethylamine hydrochloride (1 equiv)

    • 1,1′-Carbonyldiimidazole (1.1 equiv)

    • Triethylamine (2 equiv)

  • Conditions :

    • Suspend 2-chloroethylamine hydrochloride and triethylamine in THF.

    • Add CDI at 10–20°C and stir at 35–40°C for 2 hours.

    • Add 4-tert-butylaniline and continue stirring.

  • Work-Up :

    • Filter the mixture and wash with water.

    • Dry the precipitate under vacuum.

Yield : ~65% (based on analogous reactions).
Limitation : Requires strict temperature control to prevent side reactions.

Critical Analysis of Reaction Conditions

Solvent and Base Selection

  • THF vs. Dichloromethane : THF enhances solubility of intermediates, while dichloromethane facilitates phase separation during work-up.

  • Base : Triethylamine is preferred over pyridine due to its superior deprotonation efficiency.

Stoichiometric Considerations

  • Excess isocyanate (>1.1 equiv) risks forming bis-urea byproducts.

  • Substoichiometric CDI (1.05 equiv) minimizes imidazole waste.

Physicochemical Properties and Characterization

PropertyValueSource
Molecular FormulaC₁₃H₁₉ClN₂O
Molecular Weight254.756 g/mol
Melting PointNot reported
SolubilityLow in water; soluble in THF

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 1.32 (s, 9H, tert-butyl), 3.60 (t, 2H, CH₂Cl), 4.00 (q, 2H, NHCH₂), 6.90–7.40 (m, 4H, aromatic).

  • IR : 1640 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Challenges and Optimization Strategies

Byproduct Formation

  • Bis-Urea Derivatives : Controlled addition of isocyanate and stoichiometric precision mitigate this issue.

  • Imidazole Residues : Use of CDI necessitates thorough washing with water to remove imidazole byproducts.

Scalability

  • The CDI method is industrially viable due to its phosgene-free protocol.

  • Microwave-assisted synthesis reduces reaction time from hours to minutes.

Applications and Derivatives

This compound exhibits antimicrotubule activity, disrupting β-tubulin polymerization in cancer cells. Structural analogs with iodophenyl or pyrazolyl groups show enhanced bioavailability .

Chemical Reactions Analysis

4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

Key Structural Features :

  • Aryl Group : The 4-(tert-butyl)phenyl moiety provides steric bulk, enhancing binding affinity to β-tubulin .
  • Chloroethyl Group : The 2-chloroethyl substituent enables covalent alkylation of biological targets, particularly cysteine residues in β-tubulin .

Biological Activity :
4-tBCEU exhibits potent cytotoxicity (IC50 = 4 µM in LoVo cells), surpassing chlorambucil (IC50 = 21 µM) and lomustine (CCNU, IC50 = 45 µM) . Its mechanism involves microtubule disruption via β-tubulin alkylation, leading to G2/M cell cycle arrest . Unlike chloroethylnitrosoureas (e.g., CCNU), 4-tBCEU demonstrates minimal mutagenicity and reduced systemic toxicity in vivo .

Comparison with Similar Compounds

Structural Analogues of 1-Aryl-3-(2-chloroethyl)ureas

Compound Name Substituent (Aryl Group) IC50 (µM) Key Features Reference
4-tBCEU 4-tert-butylphenyl 4.0 High cytotoxicity; β-tubulin alkylation; low toxicity/mutagenicity
4-iso-Propyl CEU 4-isopropylphenyl 20.0 Moderate activity; homologous structure with reduced steric bulk
4-sec-Butyl CEU 4-sec-butylphenyl N/A Similar mechanism to 4-tBCEU; structural isomerism affects binding kinetics
Methyl 4-(p-CEU)phenyl butyrate Methyl ester derivative 28.0 Lower cytotoxicity; ester group reduces membrane permeability

Key Observations :

  • The tert-butyl group in 4-tBCEU optimizes steric interactions with β-tubulin, enhancing potency compared to smaller substituents (e.g., isopropyl) .
  • Homologues like 4-sec-butyl CEU retain microtubule-disrupting activity but differ in pharmacokinetics due to isomerism .

Comparison with Chloroethylnitrosoureas

Compound Name Structure Mechanism IC50 (µM) Toxicity/Mutagenicity Reference
4-tBCEU Urea derivative β-Tubulin alkylation 4.0 Low toxicity; non-mutagenic
CCNU (Lomustine) Nitrosourea DNA crosslinking 45.0 High toxicity; mutagenic
Compound III (Nitrosourea) Hydroxyethyl + chloroethyl DNA crosslinking N/A High therapeutic activity
Compound I (Nitrosourea) Chloroethyl + hydroxyethyl DNA strand breaks N/A Low efficacy; highly mutagenic

Mechanistic Differences :

  • 4-tBCEU targets β-tubulin (Cys239), inducing microtubule depolymerization without direct DNA damage .
  • Chloroethylnitrosoureas (e.g., CCNU) primarily alkylate DNA, forming interstrand crosslinks but also generating mutagenic single-strand breaks .

Therapeutic Implications :

  • 4-tBCEU’s tubulin-targeting mechanism avoids DNA-related mutagenicity, making it safer than nitrosoureas .

Comparison with Other Urea Derivatives

Compound Name Substituents Biological Activity Notes Reference
1-(4-Chlorophenyl)-3-(2-chloroethyl)urea 4-chlorophenyl + 2-chloroethyl Moderate cytotoxicity Lacks tert-butyl; lower tubulin affinity
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (4) CF3 + chloro substituents Antifungal/antibacterial No chloroethyl group; distinct targets
1-(2-Chloroacetyl)-3-(4-chlorophenyl)urea Chloroacetyl group Herbicide intermediate Different reactive moiety

Structural-Activity Relationships :

  • The 2-chloroethyl group is critical for alkylation capacity; its absence (e.g., Compound 4 in ) shifts biological activity to non-cytotoxic roles.
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but may reduce cellular uptake compared to lipophilic tert-butyl .

Research Findings and Implications

Mechanistic Superiority: 4-tBCEU’s β-tubulin alkylation avoids genotoxic risks associated with DNA-targeting agents, offering a safer profile for cancer therapy .

Therapeutic Index : At 10 mg/kg, 4-tBCEU extends survival in L1210 leukemia models (1.77× control) without toxicity, outperforming chlorambucil (1.6× survival with side effects) .

Resistance Profile : 4-tBCEU retains activity in vinblastine-resistant cells, supporting its utility in multidrug-resistant cancers .

Biological Activity

1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea, commonly referred to as tBCEU, is a synthetic compound belonging to the class of phenylurea derivatives. This compound has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an antineoplastic agent. Its unique structural features, including a bulky tert-butyl group and a chloroethyl moiety, contribute to its biological activity, primarily through mechanisms involving microtubule disruption.

Chemical Structure and Properties

The molecular formula of tBCEU is C₁₃H₁₉ClN₂O. The compound's structure is characterized by:

  • A tert-butyl group at the para position of the phenyl ring.
  • A chloroethyl group attached to the urea moiety.

This configuration enhances its binding affinity to tubulin, which is critical for its mechanism of action as an antitumor agent.

tBCEU exhibits its biological activity primarily by disrupting microtubule dynamics. It binds to the colchicine site on β-tubulin, which inhibits normal mitotic processes in cancer cells. This interaction leads to:

  • Cytotoxic effects against various tumor cell lines.
  • Cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis.

Research indicates that tBCEU acts differently from other related compounds, such as chloroethylnitrosourea, which primarily function through DNA alkylation .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of tBCEU against various cancer cell lines. The results indicate that tBCEU exhibits significant antitumor activity:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast)5.0Microtubule disruption
CT-26 (colon)7.5G2/M phase arrest
A549 (lung)6.0Apoptosis induction

These findings highlight tBCEU's potential as a lead compound for further development in cancer therapy .

Comparison with Related Compounds

To understand the uniqueness of tBCEU, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-Phenyl-N′-(2-chloroethyl)ureaLacks tert-butyl groupAntitumor activity against various cell lines
N,N-Diethyl-2-chloroethylamineDifferent amine substituentsNeurotoxic effects
Combretastatin A-4Natural product with similar actionPotent microtubule disruptor

The presence of the tert-butyl group in tBCEU enhances its binding affinity and selectivity for tubulin compared to other derivatives .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of tBCEU:

  • In vitro Studies :
    • A study demonstrated that tBCEU significantly inhibited cell proliferation in MDA-MB-231 cells through microtubule destabilization. The compound was shown to induce apoptosis via caspase activation .
  • In vivo Studies :
    • In a mouse model bearing CT-26 tumors, administration of tBCEU resulted in substantial tumor growth inhibition (TGI). The compound was found to accumulate within tumor tissues, correlating with enhanced therapeutic efficacy .
  • Metabolic Pathways :
    • Research utilizing radiolabeled tBCEU indicated extensive metabolism involving N-dealkylation and hydroxylation processes. This metabolic profile provides insights into its pharmacokinetics and potential toxicity .

Safety and Toxicity

While tBCEU shows promising antitumor activity, safety assessments are crucial. Initial studies suggest that it possesses a favorable therapeutic index when compared to traditional chemotherapeutics; however, further investigations are necessary to fully understand its long-term effects and toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea?

  • Methodological Answer : The synthesis typically involves coupling a substituted phenyl isocyanate with a chloroethylamine derivative. Key parameters include:

  • Solvent Selection : Inert solvents like dichloromethane or toluene are preferred to minimize side reactions .
  • Temperature Control : Reactions are conducted at 0–25°C to balance reactivity and selectivity, with extended stirring (hours) for complete conversion .
  • Base Addition : Triethylamine is often used to neutralize HCl generated during urea bond formation .
    • Purification : Column chromatography or recrystallization is recommended for isolating high-purity product .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is critical:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify aromatic substitution patterns and urea bond formation.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak) .
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly if novel derivatives are synthesized .

Q. What safety protocols are essential when handling the 2-chloroethyl moiety in this compound?

  • Methodological Answer : The 2-chloroethyl group is reactive and potentially toxic. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact .
  • Waste Management : Segregate halogenated waste and consult institutional guidelines for disposal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers and intermediates, narrowing viable reaction pathways .
  • Solvent Optimization : COSMO-RS simulations assess solvent effects on reaction yield .
  • Machine Learning : Train models on existing urea derivative datasets to predict optimal substituents for target properties (e.g., solubility) .

Q. What experimental design strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from variability in assay conditions. Use Design of Experiments (DoE) to systematically test variables:

  • Factors : Cell line selection, compound concentration, incubation time.
  • Response Surface Methodology (RSM) : Identifies interactions between factors and optimizes conditions .
  • Validation : Replicate under controlled conditions (e.g., standardized cell culture media) to confirm reproducibility .

Q. How can the chloroethyl group be leveraged for targeted drug delivery systems?

  • Methodological Answer :

  • Prodrug Design : The 2-chloroethyl moiety can be modified with pH-sensitive linkers for site-specific activation .
  • Conjugation Strategies : Attach to nanoparticles (e.g., liposomes) via carbamate bonds, ensuring stability in circulation and controlled release .
  • In Vivo Testing : Use fluorescent tagging to track biodistribution in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.